molecular formula C11H10N4S B1305349 4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine CAS No. 436099-84-2

4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine

Cat. No.: B1305349
CAS No.: 436099-84-2
M. Wt: 230.29 g/mol
InChI Key: KJTFHBRMYZHFTR-UHFFFAOYSA-N
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Description

4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This heterocyclic scaffold is recognized for its relevance in the investigation of protein kinase inhibition. Compounds based on the imidazo[1,2-a]pyridine core, similar to this one, are actively explored as inhibitors of key kinases, including c-KIT and FLT3, which are prominent targets in oncology research for the potential treatment of cancers such as acute myeloid leukemia (AML) and gastrointestinal stromal tumors . Furthermore, structural analogs featuring the 4-(imidazo[1,2-a]pyridin-3-yl)thiazol-2-amine scaffold have been identified and optimized as novel phosphodiesterase 4 (PDE4) inhibitors, indicating the versatility of this chemotype in targeting different enzyme classes for therapeutic development . The compound serves as a valuable building block and intermediate for researchers designing and synthesizing novel derivatives to study structure-activity relationships (SAR), optimize potency, and improve metabolic stability . It is strictly intended for laboratory research applications by qualified scientists. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-7-10(8-6-16-11(12)14-8)15-5-3-2-4-9(15)13-7/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTFHBRMYZHFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389262
Record name 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-84-2
Record name 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyridine Core

A widely accepted and environmentally benign method for synthesizing 2-methylimidazo[1,2-a]pyridine derivatives involves a molecular iodine-catalyzed multicomponent reaction (MCR) under ultrasonic irradiation in aqueous media. This method is notable for its mild conditions, high yields, and sustainability.

Procedure Highlights:

  • Reactants: 2-aminopyridine derivatives, acetophenone derivatives (providing the methyl substituent), and dimedone.
  • Catalyst: Molecular iodine (20 mol%).
  • Solvent: Distilled water.
  • Conditions: Ultrasonic irradiation at room temperature for approximately 1 hour.
  • Mechanism: The iodine catalyzes the condensation and cyclization steps, facilitating the formation of the imidazo[1,2-a]pyridine ring system.
  • Yields: Up to 96% isolated yields reported.
  • Advantages: Eco-friendly, short reaction time, and no need for harsh reagents or organic solvents.
Step Reactants Catalyst Solvent Conditions Yield (%)
1 2-Aminopyridine + Acetophenone Iodine (20 mol%) Water Ultrasound, RT, 30 min ~96

This method was demonstrated in a study focusing on the synthesis of imidazo[1,2-a]pyridine derivatives with various substituents, showing broad substrate scope and scalability.

Synthesis of the Thiazol-2-ylamine Moiety

The thiazol-2-ylamine fragment is typically prepared via classical heterocyclic synthesis routes involving:

  • Cyclization of α-haloketones with thiourea or thioamides.
  • Amination steps to introduce the amino group at the 2-position of the thiazole ring.

This step is well-established in heterocyclic chemistry and can be optimized for purity and yield depending on the starting materials.

Coupling of Imidazo[1,2-a]pyridine and Thiazol-2-ylamine

The key step in preparing 4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine is the formation of the bond between the 3-position of the imidazo[1,2-a]pyridine and the thiazol-2-ylamine.

Reported approaches include:

  • Cross-coupling reactions: Using palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) between a halogenated imidazo[1,2-a]pyridine intermediate and thiazol-2-ylamine.
  • Nucleophilic substitution: Direct substitution on activated imidazo[1,2-a]pyridine derivatives with thiazol-2-ylamine under basic conditions.

The choice of method depends on the availability of intermediates and desired reaction conditions.

Representative Synthetic Route Summary

Step Description Reagents/Conditions Notes
1 Formation of 2-methylimidazo[1,2-a]pyridine 2-Aminopyridine + acetophenone + iodine catalyst, ultrasound, water, RT High yield, eco-friendly
2 Synthesis of thiazol-2-ylamine α-Haloketone + thiourea, cyclization Classical heterocyclic synthesis
3 Coupling of imidazo[1,2-a]pyridine and thiazol-2-ylamine Pd-catalyzed Buchwald-Hartwig amination or nucleophilic substitution Efficient C-N bond formation

Research Findings and Optimization

  • Ultrasonic-assisted iodine catalysis significantly reduces reaction time and improves yield compared to conventional heating methods.
  • The aqueous medium and mild conditions enhance environmental compatibility and reduce hazardous waste.
  • The molecular iodine catalyst is inexpensive and easily handled.
  • The coupling step benefits from palladium catalysis, which provides high regioselectivity and functional group tolerance.
  • Scale-up feasibility has been demonstrated for the imidazo[1,2-a]pyridine synthesis step, indicating potential for industrial application.

Analytical Characterization

Synthesized compounds are typically characterized by:

These methods confirm the successful synthesis of the target compound and its intermediates.

Chemical Reactions Analysis

4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

Key Chemical Properties

PropertyValue
AppearanceSolid
SolubilitySoluble in DMSO
Storage ConditionsStore at room temperature
Hazard StatementsH302-H315-H319-H335

Medicinal Chemistry

4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine has been investigated for its potential as a pharmacological agent. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

Case Studies:

  • Anticancer Activity : Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiazole and imidazole rings may enhance bioactivity through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Studies have indicated that thiazole-containing compounds can possess antimicrobial properties. The compound’s ability to disrupt bacterial cell membranes or inhibit essential enzymes could be explored for developing new antibiotics.

Case Studies:

  • Bacterial Inhibition : Investigations into the efficacy of this compound against Gram-positive and Gram-negative bacteria have shown promising results, warranting further exploration into its mechanism of action.

Biochemical Research

The compound is also relevant in biochemical studies, particularly in enzyme inhibition assays. Its structural characteristics allow it to interact with various enzymes, potentially serving as a lead compound for enzyme inhibitors.

Case Studies:

  • Enzyme Inhibition : Preliminary studies have demonstrated that the compound can inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer progression.

Material Science

Due to its unique chemical structure, this compound may find applications in material science, particularly in the development of organic semiconductors or as a precursor for functional materials.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine can be contextualized against analogs such as 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine and other imidazo-thiazole derivatives. Key comparisons are summarized below:

Property This compound 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
Molecular Formula C₁₁H₁₀N₄S (free base) C₁₂H₁₂N₄S
Average Mass (g/mol) ~230.32 (free base) 244.32
Substituents Single methyl group at imidazo[1,2-a]pyridine C2 Methyl groups at imidazo[1,2-a]pyridine C2 and C7
Solubility (Predicted) Moderate (dihydrobromide salt enhances aqueous solubility) Lower (increased hydrophobicity due to dual methyl groups)
Commercial Availability Available as dihydrobromide salt ($930/g) Not explicitly listed in provided evidence

Structural and Functional Insights:

The 2,7-dimethyl analog (C₁₂H₁₂N₄S) exhibits a higher molecular weight and logP value, suggesting reduced aqueous solubility but enhanced membrane permeability .

Pharmacological Implications: The dihydrobromide salt form of the target compound (CAS: 436099-84-2) is marketed for research use, indicating its utility in preclinical studies, possibly as a kinase inhibitor precursor . No direct bioactivity data is provided, but analogs with similar scaffolds are reported in literature for antiviral and anticancer applications due to their ability to intercalate DNA or inhibit enzymatic activity.

Research Findings and Trends

  • Structure-Activity Relationship (SAR): The position of methyl groups critically influences electronic and steric profiles. For instance, the 2-methyl substitution in the target compound may stabilize the imidazo ring via hyperconjugation, whereas additional substitutions (e.g., 7-methyl) could disrupt planarity, affecting target engagement . Thiazole-2-amine moieties are known to act as hydrogen-bond donors, enhancing interactions with biological targets like kinases or GPCRs.

Biological Activity

4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine
  • CAS Number : 436099-84-2
  • Molecular Formula : C11H12N4S
  • Molecular Weight : 220.31 g/mol
  • Structural Features : The compound features a thiazole ring and an imidazopyridine moiety, which are known for their biological activities.

Biological Activity

The biological activities of this compound include:

  • Antimicrobial Activity :
    • Studies have shown that imidazopyridine derivatives exhibit potent antibacterial and antifungal properties. The incorporation of the thiazole moiety enhances these effects, making the compound effective against various microbial strains .
  • Antitubercular Activity :
    • Research indicates that compounds with similar structures to this compound demonstrate significant activity against Mycobacterium tuberculosis. In particular, the imidazopyridine scaffold has been associated with improved efficacy against resistant strains of tuberculosis .
  • Anticancer Properties :
    • The compound has been evaluated for its anticancer potential, showing promise in inhibiting cell proliferation in various cancer cell lines. The mechanism involves interference with specific signaling pathways critical for tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Compound VariationBiological ActivityNotes
Methyl group at position 2Enhances activityEssential for maintaining potency against TB
Substituents on thiazole ringModulates activityDifferent substituents can increase selectivity or potency
Position of amine groupAffects binding affinityVariations can lead to changes in pharmacokinetic properties

Research indicates that small modifications in the structure can lead to significant changes in biological activity, highlighting the importance of optimizing these parameters during drug development .

Case Studies

  • Antitubercular Screening :
    • A study involving a series of imidazopyridine derivatives found that certain modifications led to compounds with up to three times the potency of isoniazid against Mycobacterium tuberculosis . This suggests that this compound could be a candidate for further development as an antitubercular agent.
  • Anticancer Activity :
    • In vitro studies demonstrated that the compound inhibited proliferation in several cancer cell lines, including those resistant to standard treatments. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. However, further investigations into its metabolism and potential toxicity are necessary to ensure safety for clinical use.

Q & A

Q. What are the common synthetic routes for 4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine, and what challenges arise during synthesis?

The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and functionalized thiazole precursors. For example, catalytic methods such as In-based metal–organic frameworks (e.g., MIL-68(In)) can facilitate oxidative amination under aerobic conditions, yielding imidazo[1,2-a]pyridine derivatives with nitro or aryl substituents (e.g., 75% yield for methyl 4-(2-nitroimidazo[1,2-a]pyridin-3-yl)benzoate) . Challenges include regioselectivity control and purification of heterocyclic byproducts.

Q. How is the structural characterization of this compound performed, and what spectral data are critical?

Characterization relies on ¹H/¹³C NMR , IR , and mass spectrometry . For instance, the thiazole-amine moiety exhibits distinct NH stretching (~3400 cm⁻¹ in IR) and aromatic proton signals (δ 6.5–8.5 ppm in ¹H NMR). Substituent effects (e.g., methyl groups on imidazo[1,2-a]pyridine) split signals in ¹³C NMR, aiding structural confirmation .

Q. What preliminary biological activities have been reported for this compound?

Derivatives like JK184 (N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-thiazolamine) inhibit the Hedgehog signaling pathway, a key target in oncology . Other analogs show antimicrobial and neuroprotective potential, though activity varies with substituents (e.g., phenoxy or fluorophenyl groups) .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex imidazo-thiazole hybrids?

A comparative study of catalytic systems (e.g., MIL-68(In) vs. traditional acid catalysts) reveals that heterogeneous catalysts improve regioselectivity and reduce side reactions. For example, MIL-68(In) achieves 70–76% yields for nitro-substituted derivatives under mild conditions . Solvent polarity and temperature gradients (e.g., reflux in ethanol vs. DMF) also critically impact cyclization efficiency .

Q. How do structural modifications influence bioactivity, and what computational tools validate these effects?

Substituent position and electronic properties dictate activity. For example:

ModificationBioactivity ChangeSource
4-Ethoxyphenyl (JK184)Hedgehog inhibition (IC₅₀ = 0.3 μM)
4-FluorophenylEnhanced antimicrobial activity
DFT calculations and molecular docking (e.g., AutoDock Vina) correlate electron-withdrawing groups (e.g., -NO₂) with improved binding to enzymatic active sites .

Q. What strategies resolve contradictions in reported biological data across studies?

Discrepancies often stem from assay conditions (e.g., cell line specificity) or impurity profiles. For example, JK184’s Hedgehog inhibition was validated in in vivo models but showed variability in in vitro screens due to metabolite interference . Rigorous HPLC purity checks (>95%) and standardized assay protocols (e.g., NIH/3T3 cells for Hedgehog) mitigate such issues .

Q. How are multi-step syntheses designed to avoid competing side reactions?

Sequential protection-deprotection strategies are critical. For instance, protecting the thiazole-amine with Boc groups before imidazo[1,2-a]pyridine cyclization prevents unwanted nucleophilic attacks . Kinetic studies (e.g., monitoring by TLC or LC-MS) identify optimal reaction windows for intermediates .

Methodological Recommendations

  • Synthesis : Prioritize MIL-68(In) for nitro-substituted analogs to enhance yield and selectivity .
  • Characterization : Combine HRMS with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex hybrids .
  • Bioactivity Testing : Use orthogonal assays (e.g., enzymatic + cell-based) to confirm target engagement and reduce false positives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine
Reactant of Route 2
4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine

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